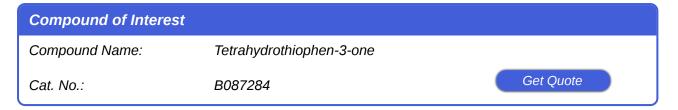


Benchmarking Tetrahydrothiophen-3-one: A Comparative Guide to Sulfur-Based Flavor Ingredients

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For Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor chemistry, sulfur-containing compounds command significant attention due to their potent and often character-defining contributions to the sensory profiles of various foods. This guide provides a comprehensive performance benchmark of **Tetrahydrothiophen-3-one** as a flavor ingredient, comparing it with two key alternatives: 2-Methyl-3-furanthiol and 2-Furfurylthiol. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to offer a thorough comparative analysis for research and development applications.

Organoleptic Profile and Performance Comparison

The selection of a flavor ingredient is primarily driven by its sensory characteristics and its potency, the latter of which is scientifically quantified by its odor and taste thresholds. A lower threshold indicates that a smaller quantity of the compound is needed to elicit a sensory response.

Table 1: Comparison of Organoleptic Properties and Detection Thresholds



Feature	Tetrahydrothiophe n-3-one	2-Methyl-3- furanthiol	2-Furfurylthiol
CAS Number	1003-04-9[1]	28588-74-1	98-02-2
FEMA Number	3266[2]	3188	2493[3]
Molecular Formula	C ₄ H ₆ OS[1]	C₅H ₆ OS	C₅H6OS[3]
Flavor Profile	Garlic, meaty, green vegetable, buttery, alliaceous, clam notes.[1][4]	Roasted, meaty, savory, with boiled beef and chicken nuances.[5]	Roasted coffee, burnt, chocolate, caramellic-burnt, sweet.[3]
Odor Threshold	Strong, pungent odor. The parent compound, Tetrahydrothiophene, has an odor threshold of 0.00062 ppm.[6][7]	As low as 0.00003 μg/kg.	0.005 ppb in water.[7]
Taste Threshold	Described as onion, garlic, and cooked meaty with vegetable nuances at 15.00 ppm.[8]	No specific data found.	0.04 ppb in water.[7]
Common Applications	Soft drinks, beverages, meat products, confectionery, and milk product flavors.[4]	Baked goods, meat, and spices.[9]	Coffee flavors.[7]

Analysis:

2-Methyl-3-furanthiol and 2-Furfurylthiol exhibit exceptionally low odor thresholds, indicating their high potency as aroma compounds.[7][10] While a precise numerical odor threshold for **Tetrahydrothiophen-3-one** is not readily available in the reviewed literature, its description as having a strong, pungent odor and the extremely low threshold of its parent compound, Tetrahydrothiophene, suggest it is also a potent odorant.[6][7]



In terms of flavor profile, **Tetrahydrothiophen-3-one** offers a complex, savory profile with alliaceous and buttery notes, making it versatile for a range of savory applications.[1][4][8] 2-Methyl-3-furanthiol provides a more focused meaty and roasted character, ideal for enhancing meat flavors.[5] 2-Furfurylthiol is distinct with its characteristic roasted coffee and burnt sugar notes.[3]

Experimental Protocols

To ensure objective and reproducible benchmarking of flavor ingredients, standardized analytical and sensory evaluation protocols are essential.

Quantitative Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique is widely used for the identification and quantification of volatile flavor compounds in a food matrix.

Objective: To determine the concentration of **Tetrahydrothiophen-3-one**, 2-Methyl-3-furanthiol, and 2-Furfurylthiol in a model food system.

Methodology:

- Sample Preparation: A model food base (e.g., a simple broth or sugar solution) is spiked with a known concentration of the flavor ingredient.
- Extraction: A solid-phase microextraction (SPME) fiber (e.g., 50/30 μm DVB/CAR/PDMS) is exposed to the headspace of the heated sample vial (e.g., 35°C for 30 minutes) to adsorb the volatile compounds.[11][12]
- Desorption and Separation: The SPME fiber is inserted into the heated injection port of a gas chromatograph (GC), where the adsorbed analytes are desorbed and separated on a capillary column (e.g., DB-1ms). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points.[11]



Detection and Quantification: A mass spectrometer (MS) detects the separated compounds.
 Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and referencing a calibration curve.[11]



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HS-SPME-GC-MS Experimental Workflow

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a robust method for quantifying the sensory attributes of a product using a trained panel.

Objective: To develop a sensory profile and compare the flavor characteristics of the three sulfur compounds in a neutral food base.

Methodology:

- Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of specific flavor attributes (e.g., "meaty," "garlicky," "roasted," "sulfurous"). Reference standards are used to anchor the scale.[13][14]
- Lexicon Development: During training, the panel collaboratively develops a lexicon of descriptive terms that accurately characterize the sensory properties of the samples.
- Sample Evaluation: Blind samples of the food base containing each flavor ingredient at various concentrations are presented to the panelists in a controlled environment. Panelists individually rate the intensity of each attribute on a line scale (e.g., 0-15).[15]

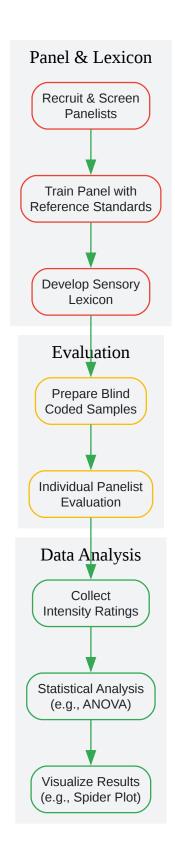






• Data Analysis: The data from the individual panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the compounds. The results are often visualized using a spider plot.[13]





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Quantitative Descriptive Analysis (QDA) Workflow

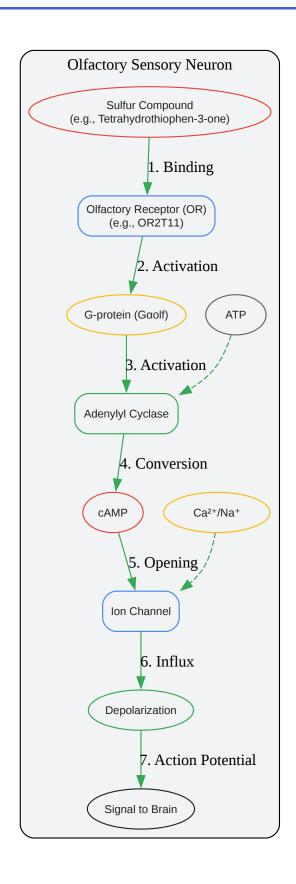


Olfactory Signaling Pathway

The perception of flavor is a complex process initiated by the interaction of volatile compounds with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) that trigger a signaling cascade, ultimately leading to the perception of smell in the brain.[16]

Research has identified specific human olfactory receptors that are responsive to sulfur-containing compounds. For instance, OR2T11 has been shown to respond to low-molecular-weight thiols, and this response is regulated by the presence of copper and silver ions.[17] Another receptor, OR2M3, is highly specific to 3-mercapto-2-methylpentan-1-ol, a key odorant in onions.[10][18] This specificity highlights the tailored nature of the olfactory system for detecting potent, sulfur-containing flavor molecules. The activation of these receptors initiates a G-protein signaling cascade involving the production of cyclic AMP (cAMP), which opens ion channels and leads to neuronal depolarization.





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Olfactory Signaling Pathway for Sulfur Compounds



Conclusion

Tetrahydrothiophen-3-one is a valuable flavor ingredient with a multifaceted savory profile. When benchmarked against alternatives like 2-Methyl-3-furanthiol and 2-Furfurylthiol, the choice of ingredient will largely depend on the desired sensory outcome. While 2-Methyl-3-furanthiol and 2-Furfurylthiol offer high-impact, specific meaty and coffee-like notes, respectively, **Tetrahydrothiophen-3-one** provides a broader, more complex savory character. The provided experimental protocols offer a framework for the quantitative and qualitative assessment of these compounds, enabling informed decisions in flavor development and application. Understanding the underlying olfactory signaling pathways further enriches our knowledge of how these potent molecules elicit their characteristic sensory experiences.

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